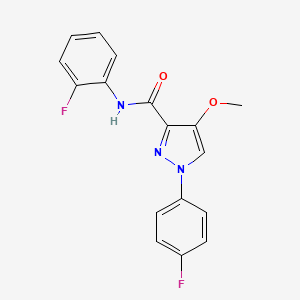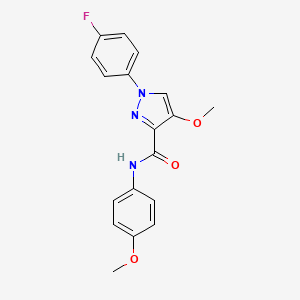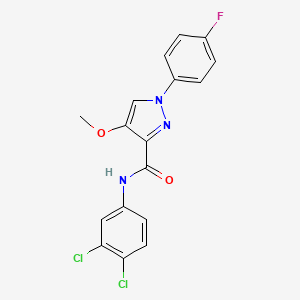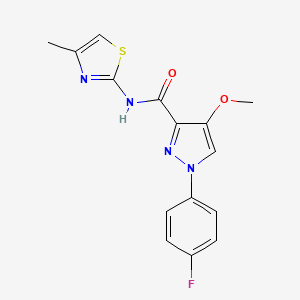
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (DFPMPC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a pyrazole derivative that belongs to the class of organic compounds known as pyrazoles. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), and for its potential as an anticonvulsant. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
作用机制
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. This compound binds to the active site of AChE and inhibits its activity. This inhibition of AChE results in an increase in the levels of acetylcholine, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The inhibition of AChE by this compound results in an increase in the levels of acetylcholine, which can lead to a variety of physiological and biochemical effects. These effects include increased alertness, improved memory and cognition, and increased muscle tone. In addition, this compound has been shown to have anticonvulsant properties, which can be beneficial for the treatment of epilepsy and other neurological disorders.
实验室实验的优点和局限性
The use of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has a high degree of specificity for AChE, which makes it useful for studying the structure and function of the enzyme. In addition, this compound is relatively stable and is not easily degraded by enzymes or other environmental factors. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic in high concentrations, so it must be used carefully.
未来方向
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. These include further study of its potential use as an inhibitor of AChE, and its potential use as an anticonvulsant. In addition, further research could be conducted on its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Finally, further study could be conducted on its potential use as a tool to study the structure and function of the enzyme AChE, and for its potential use in the study of the mechanism of action of drugs that target AChE.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is achieved through the reaction of 2,4-dimethoxyphenylacetonitrile and 4-fluorophenylacetonitrile in the presence of sodium hydride and a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of 70°C to 80°C. The product is then purified by recrystallization and characterized by analytical methods such as NMR and mass spectrometry.
科学研究应用
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), and for its potential as an anticonvulsant. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has been studied for its potential use as a tool to study the structure and function of the enzyme AChE, and for its potential use in the study of the mechanism of action of drugs that target AChE.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-25-14-8-9-15(16(10-14)26-2)21-19(24)18-17(27-3)11-23(22-18)13-6-4-12(20)5-7-13/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKNKOQSGOOLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)



![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)




![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529921.png)

